4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with a unique structure. It is a white crystalline solid, soluble in organic solvents, and is widely used as a pharmaceutical intermediate due to its diverse properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Iodination: The compound is iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0°C, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
Dimethylformamide (DMF): Solvent for reactions.
Sodium thiosulfate: Used to quench the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination results in the formation of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .
Scientific Research Applications
4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds.
Biology: The compound is employed in the study of biological pathways and molecular interactions.
Industry: It is used in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit certain enzymes, such as kinases, which play a critical role in cellular signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceutical and industrial compounds.
Properties
IUPAC Name |
4-chloro-7-(cyclopropylmethyl)-5-iodopyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClIN3/c11-9-8-7(12)4-15(3-6-1-2-6)10(8)14-5-13-9/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAICFVGSIEOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C2N=CN=C3Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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